N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(9-5-6-9)14-7-10-8-16-12-4-2-1-3-11(10)12/h1-4,9-10H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJCZDGHZHPNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The cyclopropane carboxamide group can be introduced through a nucleophilic substitution reaction involving cyclopropanecarboxylic acid and an appropriate amine .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method can be adapted for the large-scale production of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide by optimizing reaction conditions and using suitable catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the cyclopropane carboxamide can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Basic Information
- Chemical Formula : C12H15NO
- Molecular Weight : 189.26 g/mol
- IUPAC Name : N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide
- CAS Number : 1094481-01-2
Structural Characteristics
The compound features a cyclopropanecarboxamide moiety linked to a dihydrobenzofuran structure. This unique arrangement is believed to contribute to its pharmacological properties.
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuroprotection.
Anticancer Activity
Several studies have demonstrated that compounds related to this compound possess significant anticancer properties:
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
Case Study Example
A study on related compounds showed that they effectively induced apoptosis in HepG2 liver cancer cells by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound:
- Mechanism of Action :
- Stabilization of mitochondrial function.
- Prevention of neuronal cell apoptosis.
Case Study Example
Analogous compounds have shown efficacy in protecting dopaminergic neurons from neurotoxic agents in models of Parkinson's disease, suggesting a promising avenue for neuroprotective therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropanecarboxamide Group | Enhances interaction with biological targets |
| Dihydrobenzofuran Core | Potential for anticancer and neuroprotective activity |
Applications in Drug Development
Given its pharmacological properties, this compound is being explored for various therapeutic applications:
- Anticancer Drugs : Development of derivatives targeting specific cancer cell lines.
- Neuroprotective Agents : Potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound can inhibit key enzymes involved in bacterial and viral replication, enhancing its antibacterial and antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structural Features : Contains a bromophenyl substituent on the cyclopropane ring and an N,N-diethyl carboxamide group.
- Synthesis : Prepared via procedure A using 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid and diethylamine, yielding 77% after 18 hours at RT .
- Physical Properties : Melting point 102.2–102.5 °C; Rf 0.23 (hexanes/EtOAc 1:1).
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structural Features: Features a 4-methoxyphenoxy substituent and a phenyl group on the cyclopropane ring.
- Synthesis: Generated via procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% with a diastereomer ratio (dr) of 23:1 .
- Physical Properties : Colorless oil; Rf 0.19 (hexanes/EtOAc 5:1).
- Key Differences: The methoxyphenoxy group introduces ether functionality and electron-donating effects, differing from the benzofuran’s fused ring system, which may alter solubility and metabolic stability.
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
- Structural Features : Contains a pyridinylsulfonyl group attached to the cyclopropanecarboxamide core.
- Key Differences : The sulfonyl-pyridine moiety enhances polarity and hydrogen-bonding capacity compared to the benzofuran-methyl group, likely influencing target selectivity.
Tozasertib Lactate (MK-0457/VX-680)
- Structural Features : Incorporates a cyclopropanecarboxamide linked to a pyrimidine-piperazine-pyrazole scaffold.
- Applications : Antineoplastic agent targeting Aurora kinases; formulated as a lactate salt to improve solubility .
- Key Differences : The extended heterocyclic system in Tozasertib enables multi-target kinase inhibition, contrasting with the simpler benzofuran-based structure of the target compound.
Comparative Data Table
Biological Activity
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound can be characterized by its unique structural features, which include a benzofuran moiety and a cyclopropanecarboxamide group. The molecular formula is with a molecular weight of 203.24 g/mol.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems and may exhibit anti-inflammatory properties.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmitter release.
- Inhibition of Inflammatory Pathways : It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzofuran and cyclopropane components can significantly affect the biological activity of the compound. For instance, substituents on the benzofuran ring can enhance or diminish receptor affinity and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl group | Increases anti-inflammatory activity |
| Methyl group | Enhances receptor binding affinity |
| Halogen substitution | Varies depending on position; typically increases lipophilicity |
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound inhibited TNF-α-induced adhesion of monocytes to endothelial cells by over 70%, showcasing its potential in treating inflammatory conditions such as inflammatory bowel disease (IBD) .
- Neuroprotective Properties : Animal models have suggested that the compound may provide neuroprotection by modulating glutamate levels and reducing oxidative stress .
- Antimicrobial Activity : Preliminary tests indicated that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for further pharmaceutical development .
Case Study 1: Inflammatory Bowel Disease
In a study involving a rat model of IBD, this compound was administered and showed significant reduction in colonic inflammation markers. The results indicated a dose-dependent response with notable decreases in TNF-α levels and histological improvement in tissue samples .
Case Study 2: Neuroprotection
Another study focused on neuroprotective effects where the compound was tested against oxidative stress-induced neuronal death in vitro. Results showed that it significantly reduced cell death and reactive oxygen species (ROS) generation, highlighting its potential for neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are optimized for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or amide coupling, often using 2,3-dihydrobenzofuran-3-methanamine and cyclopropanecarboxylic acid derivatives. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .
- Base selection : Strong bases (e.g., LiH) deprotonate the amine, accelerating coupling, while milder bases (e.g., Na₂CO₃) minimize side reactions .
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and thermal degradation .
Yield optimization requires monitoring by HPLC or LC-MS to track intermediate purity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves bond angles and stereochemistry, with refinement via SHELXL (e.g., disordered atoms in cyclopropane rings require high-resolution data) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., dihydrobenzofuran protons at δ 3.5–4.5 ppm; cyclopropane carbons at δ 10–15 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ ion matching C₁₄H₁₅NO₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
SAR focuses on modifying:
- Dihydrobenzofuran moiety : Electron-donating groups (e.g., methoxy) enhance aromatic stacking with target proteins .
- Cyclopropane ring : Substituents (e.g., methyl) influence steric hindrance and bioavailability .
- Amide linker : Replacing the carboxamide with sulfonamide alters hydrogen-bonding capacity .
Methodology : - In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- Computational docking : Predict binding modes using software like AutoDock Vina, cross-validated with crystallographic data .
Q. What strategies address contradictory data in enzyme inhibition assays involving this compound?
Contradictions may arise from:
- Assay conditions : pH variations affect protonation states (e.g., amine groups). Standardize buffers (e.g., Tris-HCl at pH 7.4) .
- Off-target effects : Use selectivity panels (e.g., 100+ kinases) to identify non-specific binding .
- Metabolic interference : Pre-incubate with liver microsomes to assess stability; LC-MS/MS quantifies metabolite interference .
Q. How does X-ray crystallography inform the design of derivatives targeting macromolecular complexes?
- Ligand-protein complexes : Co-crystallization with target proteins (e.g., kinases) reveals key interactions (e.g., hydrogen bonds with backbone amides) .
- Twinned data refinement : SHELXPRO handles twinning in low-symmetry space groups, improving model accuracy .
- Thermal motion analysis : B-factor maps guide rigid-body substitutions (e.g., cyclopropane vs. cyclohexane) to reduce conformational entropy .
Q. What metabolic pathways are predicted for this compound, and how do they impact preclinical viability?
- Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) oxidizes the benzofuran ring, forming epoxides detected via HRMS .
- Phase II conjugation : Glucuronidation at the amide nitrogen occurs in liver microsomes; UDP-glucuronosyltransferase assays confirm this .
- Stability assays : Incubate with hepatocytes (human/mouse) for 2–4 hours; quantify parent compound depletion via LC-MS .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
